Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl-
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Overview
Description
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- is not fully understood. However, it has been suggested that the compound may act by inhibiting certain enzymes or pathways in the body, leading to its observed biological effects.
Biochemical and Physiological Effects:
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and inhibit viral replication. It has also been found to have a low toxicity profile, making it a promising candidate for further study.
Advantages and Limitations for Lab Experiments
One of the main advantages of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- is its low toxicity profile, making it a safe and promising candidate for further study. However, the compound is relatively complex to synthesize, which may limit its use in some experiments.
Future Directions
There are several future directions for the study of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl-. Some possible areas of research include further exploration of its antitumor and antiviral properties, as well as its potential use as a ligand in catalysis. Additionally, the compound may be studied for its potential use in drug delivery systems and as a building block in the synthesis of other compounds.
In conclusion, Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- is a promising compound that has shown potential applications in various fields of scientific research. Its low toxicity profile and observed biological effects make it a promising candidate for further study, and there are several future directions for its exploration.
Synthesis Methods
The synthesis of Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-cyclohexylbenzenesulfonyl chloride with N-(adamantan-1-yl)methylamine in the presence of a base. The reaction yields the desired compound in good yield and purity.
Scientific Research Applications
Benzenesulfonamide, N-(adamantan-1-yl)methyl-4-cyclohexyl- has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess antitumor, anti-inflammatory, and antiviral properties. It has also been studied for its potential use as a ligand in catalysis and as a building block in the synthesis of other compounds.
properties
IUPAC Name |
N-(1-adamantylmethyl)-4-cyclohexylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33NO2S/c25-27(26,22-8-6-21(7-9-22)20-4-2-1-3-5-20)24-16-23-13-17-10-18(14-23)12-19(11-17)15-23/h6-9,17-20,24H,1-5,10-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZXAXVCQQULFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NCC34CC5CC(C3)CC(C5)C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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